1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride is a compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride involves several steps. One common method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of trimethylsilyl diazomethane with N-benzyl-4-piperidone, followed by hydrolysis . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Analyse Chemischer Reaktionen
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various medicinal compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption . This mechanism is similar to other compounds in the piperidine class, which are known for their effects on neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride can be compared with other similar compounds in the piperidine class, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a potent dopamine reuptake inhibitor and is closely related to vanoxerine and GBR-12,935.
Vanoxerine: Known for its dopamine reuptake inhibition properties.
GBR-12,935: Another dopamine reuptake inhibitor with similar pharmacological properties
Eigenschaften
CAS-Nummer |
113411-58-8 |
---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-22-18-10-6-5-9-17(18)19(21)11-13-20(14-12-19)15-16-7-3-2-4-8-16;/h2-10,21H,11-15H2,1H3;1H |
InChI-Schlüssel |
KGSGVSGKTUNILE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.